2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol
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Overview
Description
2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carbaldehyde
- 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}cyclohexanecarboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpyrazol-3-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,7-13)10-6-8-4-5-11-12(8)3/h4-5,10,13H,6-7H2,1-3H3 |
InChI Key |
WYBAXLXWKUHPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=NN1C |
Origin of Product |
United States |
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